

# 5-Bromo-4-chloro-6-methoxypyrimidine: A Versatile Synthetic Intermediate

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## Compound of Interest

**Compound Name:** 5-Bromo-4-chloro-6-methoxypyrimidine

**Cat. No.:** B372461

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Bromo-4-chloro-6-methoxypyrimidine** is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, drug discovery, and agrochemical research.<sup>[1][2]</sup> <sup>[3][4]</sup> Its pyrimidine core is a privileged structure found in numerous biologically active molecules.<sup>[2]</sup> The compound's unique substitution pattern, featuring a reactive bromine atom at the C5 position, a chlorine atom at the C2 position, and an electron-donating methoxy group at the C4 position, allows for a diverse range of selective and sequential chemical transformations.<sup>[1][3][4]</sup> This guide provides a comprehensive overview of its physicochemical properties, key chemical transformations with detailed experimental protocols, and its applications in the synthesis of novel compounds.

## Physicochemical Properties

A foundational understanding of the physicochemical properties of **5-Bromo-4-chloro-6-methoxypyrimidine** is crucial for its handling, storage, and application in chemical reactions.

Property	Value	Reference
Molecular Formula	$C_5H_4BrClN_2O$	<a href="#">[1]</a>
Molecular Weight	223.46 g/mol	<a href="#">[1]</a>
Appearance	Typically a crystalline solid	<a href="#">[1]</a>
CAS Number	4319-88-4	<a href="#">[5]</a>
Solubility	Soluble in organic solvents such as DMF, DMSO, and ethanol.	<a href="#">[1]</a>
Stability	Stable under recommended storage conditions (-20°C).	<a href="#">[1]</a>

## Key Chemical Transformations: Reactivity and Chemoselectivity

The synthetic utility of **5-Bromo-4-chloro-6-methoxypyrimidine** is dominated by the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[\[6\]](#)[\[7\]](#)[\[8\]](#) Consequently, the C5-bromo position is significantly more reactive than the C2-chloro position. This inherent reactivity difference allows for chemoselective functionalization at the C5 position, leaving the C2-chloro group intact for subsequent transformations.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Conversely, the C2 position, activated by the two adjacent ring nitrogens, is highly susceptible to nucleophilic aromatic substitution (SNAr).[\[2\]](#)[\[8\]](#)

## Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.[\[1\]](#)[\[8\]](#) For **5-Bromo-4-chloro-6-methoxypyrimidine**, these reactions proceed selectively at the more reactive C5-bromo position.[\[8\]](#)

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids/esters.[\[6\]](#)[\[9\]](#) This reaction is of

paramount importance in medicinal chemistry for synthesizing biaryl structures, which are common motifs in pharmacologically active molecules, particularly kinase inhibitors.[9]

General Reaction Scheme:  General scheme of the Suzuki-Miyaura coupling reaction.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position[9][10]

- Reaction Setup: To a dry Schlenk flask or reaction vial, add **5-Bromo-4-chloro-6-methoxypyrimidine** (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (2.0-3.0 equiv.).
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Catalyst Addition: Add the palladium catalyst (2-5 mol%) under a positive flow of inert gas.
- Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
- Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][11][12]
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1][10]
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][10]

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

Parameter	Recommended Conditions	Notes
Palladium Catalyst	Pd(PPh <sub>3</sub> ) <sub>4</sub> , PdCl <sub>2</sub> (dppf)	For challenging couplings, bulky biarylphosphine ligands (e.g., SPhos, XPhos) may be required.[6]
Catalyst Loading	1-5 mol%	Start with a higher loading and reduce upon successful coupling.[6]
Base	K <sub>2</sub> CO <sub>3</sub> , Cs <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub>	Stronger bases like Cs <sub>2</sub> CO <sub>3</sub> or K <sub>3</sub> PO <sub>4</sub> are often more effective.[10]
Solvent	1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water	Anhydrous, degassed solvents are critical to prevent side reactions.[6][11]
Temperature	80-120 °C	Optimal temperature is often around 90-100 °C. Higher temperatures can lead to side products.[11]

The Sonogashira coupling enables the formation of a C-C bond between the C5 position of the pyrimidine and a terminal alkyne.[1][6] This reaction is typically catalyzed by a combination of palladium and copper(I) complexes.[1]

General Reaction Scheme:  General scheme of the Sonogashira coupling reaction.

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling[1][10]

- Reaction Setup: To a dry, inert-atmosphere flask, add **5-Bromo-4-chloro-6-methoxypyrimidine** (1.0 equiv.), the palladium catalyst (e.g., PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

- Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a suitable amine base like triethylamine ( $\text{Et}_3\text{N}$ ) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
- Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
- Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up: Upon completion, filter the reaction mixture through a pad of celite. Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
- Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Recommended Starting Conditions for Sonogashira Coupling:

Parameter	Recommended Conditions
Palladium Catalyst	$\text{PdCl}_2(\text{PPh}_3)_2$
Copper Co-catalyst	$\text{CuI}$
Base	$\text{Et}_3\text{N}$ , DIPEA
Solvent	THF, DMF
Temperature	25-60 °C

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.<sup>[7]</sup> It allows for the selective amination at the C5 position, leaving the C2-chloro substituent intact for subsequent transformations.<sup>[7]</sup>

General Reaction Scheme:  General scheme of the Buchwald-Hartwig amination.

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination<sup>[3][7]</sup>

- Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g.,  $\text{Pd}_2(\text{dba})_3$ ) and the phosphine ligand to a dry Schlenk tube.
- Reagent Addition: Under a positive pressure of inert gas, add the base (e.g.,  $\text{NaOtBu}$ , 1.5 equiv.), **5-Bromo-4-chloro-6-methoxypyrimidine** (1.0 equiv.), and the amine (1.2 equiv.).
- Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
- Reaction Execution: Stir the mixture at room temperature for 10 minutes, then heat to 80-110 °C. Maintain the reaction at this temperature with vigorous stirring, monitoring by TLC or LC-MS.
- Work-up: After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Purify the crude product by column chromatography.

Recommended Starting Conditions for Buchwald-Hartwig Amination:

Parameter	Recommended Conditions
Palladium Precursor	$\text{Pd}_2(\text{dba})_3$ , $\text{Pd}(\text{OAc})_2$
Ligand	Xantphos, RuPhos, BrettPhos
Base	$\text{NaOtBu}$ , $\text{K}_3\text{PO}_4$
Solvent	Toluene, 1,4-Dioxane, THF
Temperature	80-110 °C

## Nucleophilic Aromatic Substitution (SNAr)

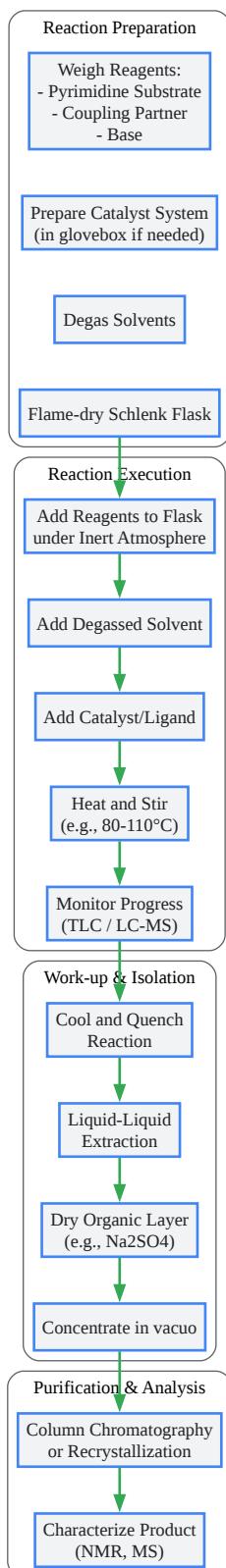
The electron-deficient nature of the pyrimidine ring, enhanced by the two nitrogen atoms, makes the C2-chloro position susceptible to nucleophilic aromatic substitution (SNAr).<sup>[2][8]</sup> This reaction provides a complementary method for functionalization, often occurring under different conditions than the palladium-catalyzed reactions.<sup>[8]</sup> Nucleophilic attack is expected to occur preferentially at the C2 position, leading to the displacement of the chloride ion.<sup>[2]</sup>

### Experimental Protocol: General Procedure for Amination (SNAr)[8]

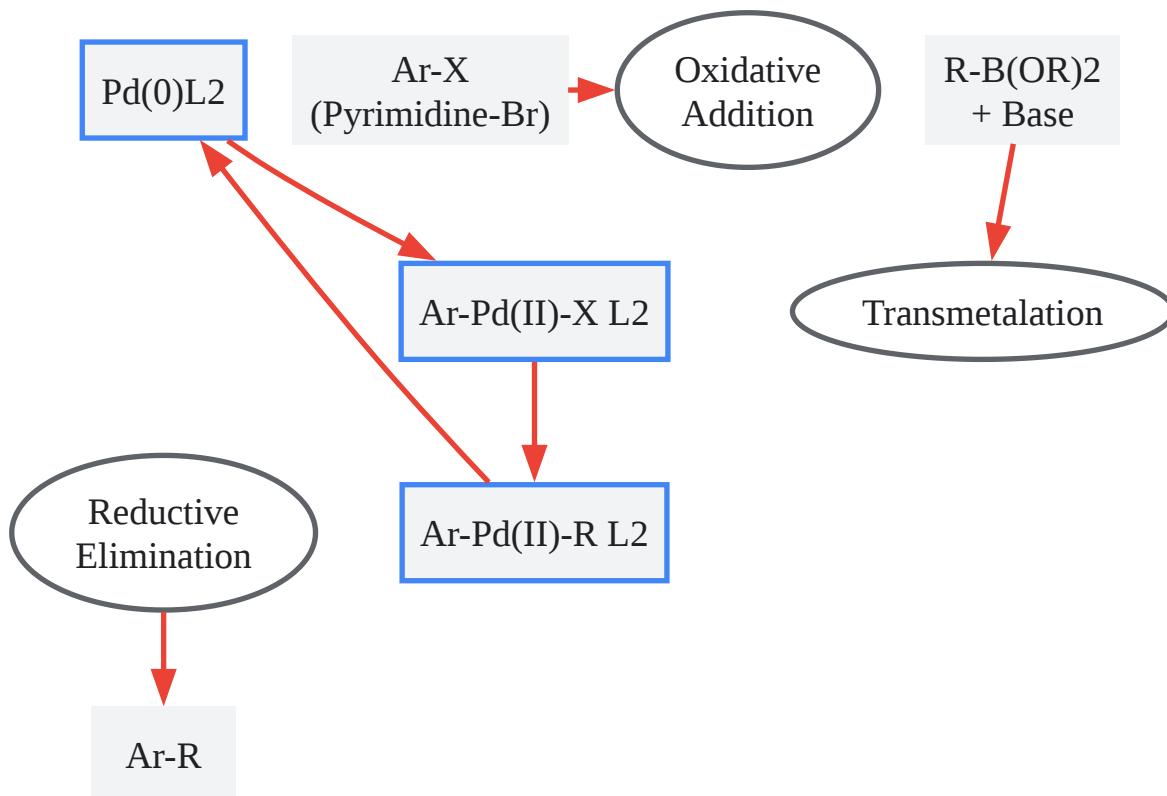
- Reaction Setup: In a round-bottom flask, dissolve **5-Bromo-4-chloro-6-methoxypyrimidine** (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
- Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or DIPEA, 1.5-2.0 equiv.) if required.
- Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography.

## Experimental Workflows and Catalytic Cycles

Visualizing the experimental workflow and the underlying catalytic mechanisms can aid in understanding and executing these complex transformations.

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Caption: General experimental workflow for cross-coupling reactions.

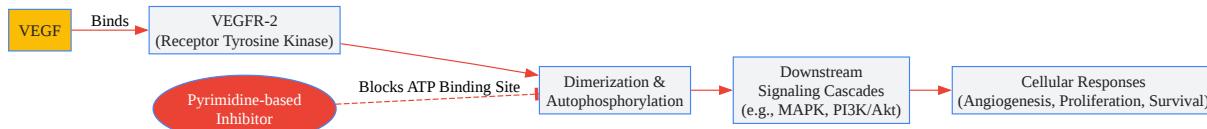


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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

## Applications in Drug Discovery and Agrochemicals

The functionalized pyrimidine scaffolds synthesized from **5-Bromo-4-chloro-6-methoxypyrimidine** are valuable intermediates for developing novel therapeutic agents and agrochemicals.<sup>[3][4][9]</sup> For instance, pyrimidine derivatives are known to act as kinase inhibitors targeting signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.<sup>[3]</sup> The ability to selectively introduce different functional groups allows for the generation of diverse chemical libraries to screen for various biological activities, including herbicidal, fungicidal, and insecticidal properties.<sup>[4]</sup>



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Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

## Conclusion

**5-Bromo-4-chloro-6-methoxypyrimidine** is a valuable and versatile synthetic intermediate that enables the efficient and selective synthesis of a wide range of functionalized pyrimidines. [3][8] The distinct reactivity of its C5-bromo and C2-chloro positions allows for controlled functionalization through various modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[3][8] The protocols and data presented in this guide provide a solid foundation for researchers to develop robust synthetic routes to novel pyrimidine derivatives for applications in drug discovery, medicinal chemistry, and materials science.[3][8]

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